molecular formula C31H27N5O2S B11633123 (5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11633123
M. Wt: 533.6 g/mol
InChI Key: BCLTXFXEKUWVAQ-IMRQLAEWSA-N
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Description

(5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound belonging to a class of molecules designed as potential photosensitizers for photodynamic therapy (PDT) . Its molecular architecture, featuring a thiazolotriazole core linked to a pyrazole moiety, is engineered for efficient light absorption and energy transfer, which are critical properties in PDT applications. Research into this compound focuses on its ability to generate reactive oxygen species (ROS) upon photoexcitation, a mechanism that can be harnessed to induce selective cytotoxicity in target cells, such as cancer cells. The specific substitution pattern on the phenyl rings, including the 4-methylphenyl and 3-methyl-4-propoxyphenyl groups, is optimized to fine-tune its photophysical properties, lipophilicity, and cellular uptake. As a research tool, it provides a valuable template for investigating structure-activity relationships in the development of novel theranostic agents that combine diagnostic imaging and therapeutic functions. This compound is for use in specialized biochemical and photochemical research to advance the understanding of light-activated therapies.

Properties

Molecular Formula

C31H27N5O2S

Molecular Weight

533.6 g/mol

IUPAC Name

(5Z)-2-(4-methylphenyl)-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C31H27N5O2S/c1-4-16-38-26-15-14-23(17-21(26)3)28-24(19-35(33-28)25-8-6-5-7-9-25)18-27-30(37)36-31(39-27)32-29(34-36)22-12-10-20(2)11-13-22/h5-15,17-19H,4,16H2,1-3H3/b27-18-

InChI Key

BCLTXFXEKUWVAQ-IMRQLAEWSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C)S3)C6=CC=CC=C6)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)C)S3)C6=CC=CC=C6)C

Origin of Product

United States

Biological Activity

The compound (5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological screening results, and mechanisms of action based on diverse scientific literature.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclocondensation methods. The structure is characterized using various spectroscopic techniques such as NMR and mass spectrometry. The molecular formula is C31H29N3O2SC_{31}H_{29}N_3O_2S with a molecular weight of approximately 513.65 g/mol .

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties . In vitro tests demonstrated significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
  • Gram-negative bacteria : Escherichia coli, Proteus mirabilis

The zone of inhibition was measured using the well diffusion method, with results indicating that certain derivatives exhibited better efficacy than standard antibiotics like streptomycin .

CompoundZone of Inhibition (mm)MIC (µg/mL)
10a 1562.5
10b 2031.25
10c 18125
Streptomycin 2515.62

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Research indicates that it exhibits cytotoxicity against several cancer cell lines including:

  • Breast cancer : MCF-7
  • Cervical cancer : SiHa
  • Prostate cancer : PC-3

Cell viability assays revealed that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. The binding affinity to tubulin suggests it may inhibit microtubule polymerization, similar to known chemotherapeutic agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Division : By interfering with tubulin polymerization, it disrupts mitotic spindle formation.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Study on Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical lab, derivatives of the compound were synthesized and tested against a panel of bacterial strains. The results indicated that modifications at specific positions on the pyrazole and thiazole rings significantly enhanced antimicrobial activity.

Study on Cancer Cell Lines

A separate study focused on the anticancer effects of the compound against MCF-7 cells demonstrated that treatment with varying concentrations led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates at higher concentrations.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, a study published in Molecules demonstrated that novel compounds based on this scaffold exhibited significant cytotoxicity against various cancer cell lines while maintaining low toxicity to normal cells. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the thiazole and triazole rings could enhance anticancer efficacy .

Case Study: Synthesis and Evaluation

A series of thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer activity. The results showed that certain derivatives inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The most promising candidates were those with specific substituents that enhanced their interaction with biological targets involved in cancer progression .

Antimicrobial Properties

Thiazole derivatives have been recognized for their antimicrobial activities. Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole framework exhibit potent antibacterial and antifungal properties. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial efficacy of synthesized thiazolo[3,2-b][1,2,4]triazole derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanism of action was attributed to the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Anti-inflammatory Effects

Compounds related to thiazolo[3,2-b][1,2,4]triazoles have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can modulate inflammatory pathways by inhibiting specific enzymes and cytokines involved in inflammation.

Case Study: In Vivo Studies

Animal models treated with thiazolo[3,2-b][1,2,4]triazole derivatives showed reduced inflammation markers compared to control groups. This suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Neuroprotective Effects

Emerging evidence points towards the neuroprotective potential of thiazolo[3,2-b][1,2,4]triazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis.

Case Study: Neuroprotection Assessment

In vitro studies using neuronal cell lines exposed to oxidative stress revealed that certain derivatives significantly reduced cell death and preserved cellular function. This opens avenues for further research into their use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis Methodologies

The synthesis of (5Z)-2-(4-methylphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:

  • Condensation Reactions : Utilizing various aldehydes and ketones with hydrazones to form the pyrazole core.
  • Cyclization Steps : Introducing thiazole and triazole moieties through cyclization reactions involving appropriate reagents under controlled conditions.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against MCF-7 and HCT116
AntimicrobialSignificant activity against Gram-positive bacteria
Anti-inflammatoryReduced inflammation markers in animal models
NeuroprotectiveProtection against oxidative stress

Chemical Reactions Analysis

Oxidative Cyclization

The synthesis involves oxidative cyclization of hydrazone intermediates using iodobenzene diacetate (IBD) under mild conditions (e.g., dichloromethane, room temperature). This step forms the fused triazole ring structure .

Mechanism :

  • Hydrazone formation : Reaction of 2-pyridylhydrazine with aldehydes to form N=CH bonds .

  • Oxidation : IBD promotes oxidative cyclization, breaking the NH bond and forming the triazole ring.

Nucleophilic Substitution

The compound’s electrophilic centers (e.g., sulfur in thiazole, nitrogen in triazole) may undergo nucleophilic substitution reactions. For example:

  • Sulfur reactivity : Thiazole rings can react with nucleophiles under basic conditions.

  • Triazole ring interactions : Susceptible to electrophilic or nucleophilic attack depending on substitution patterns.

Hydrolysis and Degradation

Under acidic or basic conditions, the compound may undergo hydrolysis, particularly at the thiazole-triazole junction. Stability studies would require pH-dependent analysis to assess degradation pathways.

Reaction Conditions and Optimization

Parameter Optimal Conditions
SolventDichloromethane
TemperatureRoom temperature
Oxidizing AgentIodobenzene diacetate (IBD)
Yield Range82–90%

Analytical Methods

  • NMR spectroscopy : Confirms structural integrity by identifying aromatic protons and functional groups (e.g., NH stretches) .

  • Mass spectrometry : Verifies molecular weight and purity.

  • Chromatography : Purification method to isolate the compound.

Biological Implications

While not directly related to chemical reactivity, the compound’s fused triazole framework and substituents (e.g., propoxy groups) contribute to potential bioactivity. Antimicrobial studies on similar triazoles highlight the importance of substituent effects on activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with analogues based on substituents, molecular weight, and functional groups:

Compound Name / ID Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight Key Features
Target Compound R₁ = 4-methylphenyl; R₂ = 3-methyl-4-propoxyphenyl; R₃ = phenyl C₃₃H₃₀N₅O₂S 584.7 (estimated) Propoxy group enhances lipophilicity
R₁ = 4-methoxyphenyl; R₂ = 4-ethoxy-3-methylphenyl C₃₀H₂₅N₅O₃S 535.6 Methoxy and ethoxy groups improve solubility
R₁ = 4-ethoxyphenyl; R₂ = 4-methylphenyl C₃₁H₂₇N₅O₂S 557.7 Ethoxy group balances lipophilicity
R₁ = heptyl; R₂ = 3-fluoro-4-propoxyphenyl C₂₉H₃₃FN₄O₂S₂ 584.8 Fluorine introduces electronegativity
R₁ = 4-isopropoxyphenyl; R₂ = 4-acetoxy-3-methoxyphenyl C₂₈H₂₆N₄O₅S 554.6 Acetate ester enhances metabolic stability

Key Observations :

  • Fluorine substitution () enhances electronegativity, which may improve target binding via hydrogen bonding.
  • Acetate esters () are prodrug moieties that can enhance bioavailability.

Preparation Methods

Synthetic Strategy and Key Intermediate Formation

The target compound’s architecture necessitates sequential construction of its thiazolo-triazole core, pyrazole substituent, and Z-configuration methylidene bridge. The synthesis begins with the preparation of 5-ethoxymethylidenethiazolo[3,2-b][1,2,] triazol-6-one (4 ), a pivotal intermediate synthesized via a three-component reaction of 1H- triazole-3-thiol (1 ), chloroacetic acid, and triethylorthoformate in acetic anhydride . This step proceeds with an 82% yield under reflux conditions (110°C, 6 hours), as confirmed by liquid chromatography–mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Reaction Conditions for Intermediate 4

ParameterValue
Starting Material1H- triazole-3-thiol
ReagentsChloroacetic acid, triethylorthoformate
SolventAcetic anhydride
Temperature110°C
Time6 hours
Yield82%

Synthesis of the Pyrazole Moiety

The pyrazole component, 3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (6 ), is synthesized via a Vilsmeier–Haack reaction. A mixture of 3-methyl-4-propoxyphenylhydrazine and phenylacetaldehyde undergoes cyclocondensation in phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by oxidation with manganese dioxide (MnO₂) to yield the aldehyde . This step achieves a 68% yield, with the propoxyphenyl group introduced via Williamson ether synthesis prior to hydrazine formation .

Table 2: Optimization of Pyrazole Synthesis

ConditionOptimal Value
Cyclocondensation Temp0–5°C
Oxidizing AgentMnO₂
SolventDMF/POCl₃
Reaction Time8 hours
Yield68%

Condensation and Z-Isomer Control

The final step involves Knoevenagel condensation between aldehyde 6 and thiazolo-triazole 5 to form the methylidene bridge. Employing piperidine as a base in ethanol at reflux (78°C, 24 hours) promotes selective Z-isomer formation, driven by steric hindrance from the pyrazole’s phenyl group . The reaction mixture is cooled to 4°C to precipitate the product, yielding 63% of the target compound with >95% Z-configuration purity, as verified by NOESY NMR correlations .

Table 3: Condensation Reaction Parameters

ParameterValue
BasePiperidine
SolventEthanol
Temperature78°C (reflux)
Time24 hours
Z-Isomer Purity>95%

Purification and Analytical Validation

Crude product purification employs recrystallization from a dichloromethane/hexane mixture (1:3 v/v), enhancing crystallinity and removing unreacted aldehydes . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >99% chemical purity. Structural elucidation via single-crystal X-ray diffraction reveals intramolecular hydrogen bonding (N8–H8∙∙∙O12, 2.89 Å) and π-stacking interactions that stabilize the Z-configuration .

Industrial Scale-Up Considerations

Large-scale production utilizes continuous flow reactors to enhance heat transfer during exothermic steps (e.g., cyclocondensation). Catalyst recycling (e.g., Pd recovery via activated carbon filtration) and solvent recovery systems reduce costs and environmental impact . Process analytical technology (PAT) tools, including in-line FTIR, monitor reaction progression in real time, ensuring consistent Z-isomer output .

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